A Comprehensive Technical Guide to 2-Cyano-n-ethylacetamide (CAS 15029-36-4)
A Comprehensive Technical Guide to 2-Cyano-n-ethylacetamide (CAS 15029-36-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Cyano-n-ethylacetamide (CAS: 15029-36-4), a key chemical intermediate. The document details its chemical and physical properties, outlines a standard synthesis protocol, and explores its applications, particularly within the realm of pharmaceutical development.
Core Chemical and Physical Properties
2-Cyano-n-ethylacetamide is a solid organic compound.[1] Its fundamental properties are summarized in the table below, providing a ready reference for laboratory and research applications.
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂O | [1][2] |
| Molecular Weight | 112.13 g/mol | [1][2] |
| CAS Number | 15029-36-4 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 73 °C | |
| Boiling Point | 320.8 ± 25.0 °C (Predicted) | |
| Density | 1.015 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | 147.8 °C | |
| Refractive Index | 1.434 | |
| SMILES String | N(CC)C(=O)CC#N | [1] |
| InChI Key | VARXTXAOJGBDDV-UHFFFAOYSA-N | [1] |
Synthesis of 2-Cyano-n-ethylacetamide: An Experimental Protocol
The synthesis of 2-Cyano-n-ethylacetamide typically proceeds via the aminolysis of ethyl cyanoacetate with ethylamine. This reaction is analogous to the well-established synthesis of cyanoacetamide from ethyl cyanoacetate and ammonia. The following protocol details a standard laboratory procedure for the preparation of 2-Cyano-n-ethylacetamide.
Reaction Scheme:
Materials:
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Ethyl cyanoacetate
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Ethylamine (aqueous solution or neat)
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Ethanol (for recrystallization)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser (optional, depending on the scale and conditions)
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Ice bath
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Büchner funnel and filter paper
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask, combine ethyl cyanoacetate (1.0 equivalent) with a magnetic stir bar.
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Addition of Ethylamine: Cool the flask in an ice bath. Slowly add ethylamine (1.0-1.2 equivalents) to the stirred ethyl cyanoacetate. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.
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Reaction: After the addition is complete, the mixture can be stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates or to ensure complete conversion, the reaction mixture can be gently heated under reflux.
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Work-up: Once the reaction is complete, the crude product may solidify upon cooling. If an aqueous solution of ethylamine was used, the product may precipitate.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water or a minimal amount of cold ethanol to remove unreacted starting materials and byproducts.
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Purification: The crude 2-Cyano-n-ethylacetamide can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.
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Drying: Dry the purified product under vacuum to remove any residual solvent.
Safety Precautions:
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This procedure should be performed in a well-ventilated fume hood.
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Ethylamine is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Consult the Safety Data Sheets (SDS) for all chemicals before use.
Applications in Drug Development
While 2-Cyano-n-ethylacetamide itself is not typically an active pharmaceutical ingredient (API), it serves as a valuable building block in the synthesis of more complex molecules with therapeutic properties. The cyanoacetamide moiety is a versatile synthon in medicinal chemistry.
A notable example of the application of a closely related compound, 2-cyano-N,N-diethylacetamide, is in the synthesis of Entacapone . Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.
The synthesis of Entacapone involves the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with 2-cyano-N,N-diethylacetamide. This reaction highlights the utility of N-substituted cyanoacetamides in constructing the core structures of pharmaceuticals.
Biological Activity of Related Cyanoacetamide Derivatives
Direct studies on the biological activity of 2-Cyano-n-ethylacetamide are not widely published. However, the broader class of cyanoacetamide derivatives has been investigated for various pharmacological activities. These studies suggest potential, though unconfirmed, areas of interest for 2-Cyano-n-ethylacetamide and its derivatives.
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Antimicrobial Activity: Several novel α,β-unsaturated 2-cyanoacetamide derivatives have demonstrated in vitro antibacterial properties against both gram-positive and gram-negative pathogenic bacteria.[3]
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Enzyme Inhibition: Certain 2-cyanoacrylamide derivatives have been synthesized and evaluated as inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways.[4] This suggests that the cyanoacrylamide scaffold could be a starting point for the development of novel anti-inflammatory agents.
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Anticancer Activity: Some heterocyclic compounds synthesized from cyanoacetamide derivatives have exhibited in vitro anticancer activity against various cell lines.[5]
It is crucial to note that these activities are reported for derivatives of cyanoacetamide and do not directly imply the same for 2-Cyano-n-ethylacetamide. However, they underscore the potential of this chemical scaffold as a starting point for the synthesis of biologically active molecules.
Conclusion
2-Cyano-n-ethylacetamide, CAS number 15029-36-4, is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it a useful building block in organic synthesis, particularly in the development of new pharmaceutical agents. While the direct biological activity of this compound is not extensively documented, the proven applications of its derivatives in areas such as neurodegenerative disease and the demonstrated potential of the broader cyanoacetamide class in antimicrobial and anticancer research highlight its importance for the scientific and drug development communities. Further investigation into the synthetic utility and potential biological applications of 2-Cyano-n-ethylacetamide and its novel derivatives is warranted.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Cyano-N-ethylacetamide | C5H8N2O | CID 270362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
